An In-Depth Technical Guide to 3-(Chloromethyl)-5-cyclopropylisoxazole (CAS Number: 1060817-59-5)
An In-Depth Technical Guide to 3-(Chloromethyl)-5-cyclopropylisoxazole (CAS Number: 1060817-59-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Chloromethyl)-5-cyclopropylisoxazole, a key heterocyclic building block in medicinal chemistry. The document delves into its chemical identity, synthesis methodologies, physicochemical properties, and critically, its application as a versatile intermediate in the development of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis, offering detailed protocols, mechanistic insights, and a thorough compilation of its known characteristics and potential applications.
Introduction: The Significance of the Isoxazole Scaffold in Drug Discovery
Heterocyclic compounds are the cornerstone of modern medicinal chemistry, with isoxazole derivatives being of particular interest due to their wide spectrum of biological activities. The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold found in numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive moiety for designing molecules that can effectively interact with biological targets.
The incorporation of a cyclopropyl group at the 5-position and a reactive chloromethyl handle at the 3-position of the isoxazole ring, as seen in 3-(Chloromethyl)-5-cyclopropylisoxazole, creates a molecule of significant synthetic utility. The cyclopropyl moiety is known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[1] Concurrently, the chloromethyl group serves as a versatile electrophilic site for the introduction of diverse functional groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This strategic combination of functionalities makes 3-(Chloromethyl)-5-cyclopropylisoxazole a valuable starting material for the synthesis of complex molecules with potential therapeutic applications.[2]
Chemical Identity and Physicochemical Properties
CAS Number: 1060817-59-5[3]
| Property | Value | Source |
| Molecular Formula | C₇H₈ClNO | [4] |
| Molecular Weight | 157.60 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Purity | ≥95% | [3] |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | General Knowledge |
Synthesis and Mechanistic Insights
The synthesis of 3,5-disubstituted isoxazoles is a well-established area of organic chemistry, with several synthetic routes available. A common and effective method involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
A plausible synthetic pathway for 3-(Chloromethyl)-5-cyclopropylisoxazole involves the reaction of cyclopropylacetylene with a chloroacetonitrile oxide precursor. The nitrile oxide can be generated in situ from chloroacetaldoxime by oxidation.
Proposed Synthesis Workflow
Caption: Proposed synthesis of 3-(Chloromethyl)-5-cyclopropylisoxazole.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on established isoxazole synthesis methodologies and should be optimized for specific laboratory conditions.
Step 1: In situ generation of Chloroacetonitrile Oxide
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To a stirred solution of chloroacetaldoxime (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate, add an oxidizing agent like sodium hypochlorite (NaOCl) or N-chlorosuccinimide (NCS) (1.1 eq) at 0 °C.
-
A base, such as triethylamine (1.2 eq), is often added to facilitate the elimination of HCl and formation of the nitrile oxide.
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The reaction is typically monitored by thin-layer chromatography (TLC) for the consumption of the starting oxime.
Step 2: [3+2] Cycloaddition
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To the freshly prepared solution of chloroacetonitrile oxide, add cyclopropylacetylene (1.2 eq) dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Monitor the progress of the reaction by TLC.
Step 3: Work-up and Purification
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Upon completion of the reaction, quench the mixture with water and separate the organic layer.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-(Chloromethyl)-5-cyclopropylisoxazole as a solid.
Spectroscopic Characterization
While specific, publicly available spectra for 3-(Chloromethyl)-5-cyclopropylisoxazole are limited, the expected spectroscopic data can be predicted based on the analysis of similar structures.[5][6]
¹H NMR Spectroscopy (Predicted)
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Cyclopropyl protons: A complex multiplet in the region of δ 0.8-1.2 ppm.
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Methine proton of cyclopropyl group: A multiplet around δ 2.0-2.2 ppm.
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Chloromethyl protons (-CH₂Cl): A singlet around δ 4.6-4.8 ppm.
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Isoxazole proton (H-4): A singlet around δ 6.2-6.4 ppm.
¹³C NMR Spectroscopy (Predicted)
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Cyclopropyl carbons: Resonances in the range of δ 5-15 ppm.
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Chloromethyl carbon (-CH₂Cl): A signal around δ 35-40 ppm.
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Isoxazole C-4: A signal around δ 100-105 ppm.
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Isoxazole C-3 and C-5: Resonances in the downfield region, typically δ 160-175 ppm.
Infrared (IR) Spectroscopy (Predicted)
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C-H stretching (cyclopropyl and isoxazole): 2900-3100 cm⁻¹.
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C=N stretching (isoxazole ring): ~1600-1650 cm⁻¹.
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C-O stretching (isoxazole ring): ~1400-1450 cm⁻¹.
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C-Cl stretching: ~700-800 cm⁻¹.
Mass Spectrometry (MS)
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Molecular Ion Peak (M⁺): Expected at m/z 157 and 159 in a roughly 3:1 ratio due to the isotopic abundance of ³⁵Cl and ³⁷Cl.
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Fragmentation: Key fragmentation pathways would likely involve the loss of the chloromethyl group ([M-CH₂Cl]⁺) and cleavage of the cyclopropyl ring.
Applications in Drug Discovery and Medicinal Chemistry
The dual functionality of 3-(Chloromethyl)-5-cyclopropylisoxazole makes it a highly valuable intermediate in the synthesis of a wide range of biologically active molecules. The chloromethyl group provides a convenient point for nucleophilic substitution, allowing for the introduction of various pharmacophoric groups.
Workflow for Derivatization
Caption: Derivatization of 3-(Chloromethyl)-5-cyclopropylisoxazole.
Potential Therapeutic Areas
While specific drug candidates derived from this exact molecule are not extensively documented in publicly available literature, the isoxazole core is present in drugs for a variety of indications, including:
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Antimicrobial Agents: The isoxazole ring is a key component of several antibiotics.
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Anti-inflammatory Drugs: Certain isoxazole derivatives have shown potent anti-inflammatory activity.
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Anticancer Agents: The scaffold has been explored for the development of novel oncology drugs.
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Central Nervous System (CNS) Disorders: Isoxazole-containing compounds have been investigated for their potential in treating various CNS conditions.
The versatility of 3-(Chloromethyl)-5-cyclopropylisoxazole allows for its use in the generation of compound libraries for high-throughput screening against a multitude of biological targets, thereby facilitating the discovery of new drug leads.
Safety and Handling
As a chlorinated organic compound and a reactive intermediate, 3-(Chloromethyl)-5-cyclopropylisoxazole should be handled with appropriate safety precautions in a well-ventilated fume hood.[7][8]
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Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
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Inhalation: Avoid breathing dust or vapors. May cause respiratory irritation.[3]
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Skin Contact: Causes skin irritation.[3]
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Eye Contact: Causes serious eye irritation.[3]
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Always consult the material safety data sheet (MSDS) before handling this compound.
Conclusion
3-(Chloromethyl)-5-cyclopropylisoxazole is a strategically designed chemical building block with significant potential in the field of drug discovery and medicinal chemistry. Its unique combination of a stable cyclopropylisoxazole core and a reactive chloromethyl handle provides a versatile platform for the synthesis of diverse and complex molecules. This guide has provided a detailed overview of its synthesis, properties, and potential applications, underscoring its importance as a valuable tool for researchers aiming to develop the next generation of therapeutic agents. Further exploration of this compound's reactivity and its incorporation into novel molecular frameworks is a promising avenue for future research.
References
Sources
- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1060817-59-5 Cas No. | 3-(Chloromethyl)-5-cyclopropylisoxazole | Apollo [store.apolloscientific.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
